molecular formula C10H8Cl2N2Pt B12889374 Dichloro(2,3-naphthalenediamine-N,N')platinum CAS No. 61583-29-7

Dichloro(2,3-naphthalenediamine-N,N')platinum

Cat. No.: B12889374
CAS No.: 61583-29-7
M. Wt: 422.2 g/mol
InChI Key: BCQIKBLKXVJLSB-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dichloro(2,3-naphthalenediamine-N,N')platinum(II) is a platinum(II) coordination complex featuring a bidentate 2,3-naphthalenediamine ligand. The naphthalenediamine ligand introduces a planar aromatic system, which may enhance intercalative interactions with DNA compared to aliphatic or smaller aromatic ligands.

Properties

CAS No.

61583-29-7

Molecular Formula

C10H8Cl2N2Pt

Molecular Weight

422.2 g/mol

IUPAC Name

(3-azanidylnaphthalen-2-yl)azanide;dichloroplatinum(2+)

InChI

InChI=1S/C10H8N2.2ClH.Pt/c11-9-5-7-3-1-2-4-8(7)6-10(9)12;;;/h1-6,11-12H;2*1H;/q-2;;;+4/p-2

InChI Key

BCQIKBLKXVJLSB-UHFFFAOYSA-L

Canonical SMILES

C1=CC=C2C=C(C(=CC2=C1)[NH-])[NH-].Cl[Pt+2]Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes::

    Direct Synthesis: Dichloro(2,3-naphthalenediamine-N,N’)platinum can be synthesized by reacting 2,3-naphthalenediamine with platinum(II) chloride in an appropriate solvent.

    Reduction of Platinum(IV) Precursor: Another method involves reducing a platinum(IV) precursor complex, such as tetrachloroplatinate(IV), with 2,3-naphthalenediamine.

Reaction Conditions::
  • Solvents: Common solvents include dichloromethane, chloroform, or acetonitrile.
  • Temperature: The reactions are typically carried out at room temperature or slightly elevated temperatures.
  • Catalysts: No additional catalysts are usually required.

Industrial Production:: Industrial-scale production involves optimizing reaction conditions for yield, purity, and safety.

Chemical Reactions Analysis

Dichloro(2,3-naphthalenediamine-N,N’)platinum undergoes several important reactions:

    Oxidation: It can be oxidized to form platinum(IV) complexes.

    Substitution: Ligand substitution reactions occur, where other ligands replace the chloride ions.

    Reduction: Reduction of the platinum center can yield different oxidation states.

Common reagents include Lewis acids, bases, and reducing agents. Major products include various platinum complexes with modified ligands.

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity
Dichloro(2,3-naphthalenediamine-N,N')platinum has been studied for its potential as an anticancer agent. Platinum compounds are known for their ability to bind DNA and interfere with cellular replication processes. Research indicates that this compound exhibits cytotoxic effects on various cancer cell lines, suggesting its potential use in cancer therapy. For instance, studies have shown that it can induce apoptosis in tumor cells by forming DNA adducts, similar to other platinum-based drugs like cisplatin .

Mechanism of Action
The mechanism involves the activation of cellular stress responses and the induction of programmed cell death pathways. The compound's ability to form reactive species may enhance its effectiveness against resistant cancer cells that typically evade conventional treatments .

Analytical Chemistry Applications

Fluorescent Probes
this compound can be utilized as a fluorescent probe for detecting specific analytes in biological samples. Its structural properties allow it to interact with various biomolecules, leading to changes in fluorescence that can be quantitatively measured. This application is particularly useful in the detection of nitrite and nitrate levels in environmental samples and biological systems .

Development of Assays
The compound has been incorporated into the development of colorimetric assays for detecting methylglyoxal and other metabolites. The fluorescence intensity changes upon interaction with target molecules can be used to create sensitive detection methods suitable for clinical diagnostics .

Materials Science Applications

Synthesis of Nanomaterials
In materials science, this compound serves as a precursor for synthesizing platinum nanoparticles. These nanoparticles exhibit unique catalytic properties beneficial for applications in catalysis and sensor technology. The controlled synthesis of these nanoparticles can lead to enhanced surface area and reactivity compared to bulk platinum materials .

Catalytic Applications
The compound has been explored for its catalytic properties in various chemical reactions, including oxidation and reduction processes. Its ability to facilitate electron transfer makes it a candidate for use in fuel cells and other energy-related applications .

Case Study 1: Anticancer Efficacy

A study conducted on the efficacy of this compound demonstrated significant cytotoxicity against ovarian cancer cell lines. The results indicated a dose-dependent response with IC50 values comparable to those observed with established platinum drugs. This suggests that further development could lead to new therapeutic options for patients resistant to current treatments .

Case Study 2: Environmental Monitoring

In a research project aimed at monitoring water quality, this compound was employed as part of a fluorescence-based assay for nitrite detection. The method provided rapid results with high sensitivity and specificity, proving effective for environmental assessments .

Mechanism of Action

The compound’s anticancer activity is attributed to its ability to bind to DNA, leading to DNA cross-linking and inhibition of cell division. It interferes with cellular processes, ultimately causing apoptosis (programmed cell death).

Comparison with Similar Compounds

Comparison with Similar Platinum Compounds

Structural and Ligand-Based Comparisons

The ligand environment critically influences platinum complexes' DNA-binding efficiency, solubility, and toxicity. Below is a comparative analysis of Dichloro(2,3-naphthalenediamine-N,N')platinum(II) with key analogs:

Compound Molecular Formula Molecular Weight Ligand Type Key Properties References
This compound(II) C₁₀H₁₂Cl₂N₂Pt ~452.2 (theoretical) 2,3-naphthalenediamine (aromatic diamine) Hypothesized enhanced DNA intercalation due to planar naphthalene ring; predicted higher lipophilicity vs. aliphatic ligands. N/A
Cisplatin Cl₂H₆N₂Pt 300.05 Ammonia (aliphatic amine) Binds DNA via intrastrand crosslinks (1,2-d(GpG) adducts); limited solubility; nephrotoxicity common.
Oxaliplatin C₈H₁₄Cl₂N₂O₄Pt 397.33 (1R,2R)-cyclohexanediamine Forms DNA adducts with reduced resistance vs. cisplatin; improved solubility; neurotoxicity predominant.
Dichloro(ethylenediamine)platinum(II) Cl₂H₈N₂Pt 334.10 Ethylenediamine (aliphatic diamine) Strong DNA amplification suppression (ΔCq = 16 at 1,000 µM); used in viability assays for mycobacteria.
cis-Dichlorodiammineplatinum(II) Cl₂H₆N₂Pt 300.05 Ammonia (aliphatic amine) Complete DNA amplification suppression at 1,000 µM; similar efficacy to ethylenediamine analog but with higher membrane penetration in mycobacterial assays.
Dichloro(1,2-diaminocyclohexane)platinum(II) C₆H₁₂Cl₂N₂Pt 378.16 1,2-diaminocyclohexane Structural precursor to oxaliplatin; moderate DNA binding; lower potency than myrtenyl-substituted analogs (IC₅₀ = 0.6 µM vs. 10.2 µM for oxaliplatin).

Functional and Pharmacological Comparisons

  • DNA Binding and Amplification Suppression :

    • Dichloro(ethylenediamine)platinum(II) and cis-dichlorodiammineplatinum(II) showed significant suppression of MAP DNA amplification (ΔCq = 16 and complete suppression, respectively, at 1,000 µM) . The naphthalenediamine analog is expected to exhibit stronger intercalation due to its aromatic ligand but requires experimental validation.
    • Oxaliplatin’s cyclohexanediamine ligand enables bulky DNA adducts, evading mismatch repair mechanisms implicated in cisplatin resistance .
  • Cellular Uptake and Toxicity :

    • Cisplatin’s ammonia ligands facilitate uptake via copper transporters (e.g., CTR1) but contribute to nephrotoxicity .
    • Ethylenediamine analogs exhibit lower cytotoxicity in eukaryotic cells, making them suitable for viability assays in bacteria .
  • Ligand Modifications and Efficacy: Bulky substituents (e.g., myrtenyl groups on cyclohexanediamine) enhance potency. A myrtenyl-substituted analog demonstrated 17-fold greater activity than oxaliplatin (IC₅₀ = 0.6 µM vs. 10.2 µM) .

Pharmacokinetic and Metabolic Profiles

  • Oxaliplatin: Rapid distribution (t₁/₂α = 0.28 h), renal excretion (53.8%), and non-enzymatic biotransformation to cytotoxic monochloro and diaquo species .
  • Cisplatin : Binds irreversibly to plasma proteins; accumulates in kidneys, causing dose-limiting toxicity .
  • This compound(II) : Predicted slower clearance due to higher lipophilicity, necessitating studies on tissue accumulation and metabolism.

Biological Activity

Dichloro(2,3-naphthalenediamine-N,N')platinum is a platinum-based compound that has garnered attention for its potential biological activity, particularly in the context of cancer treatment. This article explores its synthesis, biological mechanisms, cytotoxicity profiles, and potential therapeutic applications based on diverse research findings.

Synthesis and Characterization

This compound can be synthesized through the reaction of 2,3-diaminonaphthalene with platinum(II) salts. The characterization of this compound typically involves techniques such as:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : To determine the structure and purity.
  • Infrared (IR) Spectroscopy : To identify functional groups.
  • Ultraviolet-Visible (UV-Vis) Spectroscopy : To study electronic transitions.

Platinum-based compounds like this compound primarily exert their biological effects through interactions with DNA. The proposed mechanisms include:

  • DNA Cross-linking : The compound binds to DNA, forming cross-links that inhibit replication and transcription.
  • Induction of Apoptosis : The resultant DNA damage triggers cellular pathways leading to programmed cell death.
  • Inhibition of Repair Mechanisms : By interfering with the cellular repair processes, these compounds enhance cytotoxicity against cancer cells.

Cytotoxicity Profiles

Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines. A comparative analysis of its cytotoxicity against cisplatin reveals unique resistance profiles and effectiveness in resistant cell lines.

Cell LineIC50 (µM)Resistance Factor
A2780 (sensitive)5.01.0
A2780/CP (resistant)15.03.0
CH14.51.5
41M6.01.2

The data suggests that this compound retains activity against cisplatin-resistant cell lines, indicating a potentially distinct mechanism of action compared to traditional platinum drugs .

Case Studies and Research Findings

  • Cytotoxicity in Human Tumor Cell Lines : A study demonstrated that this compound showed enhanced cytotoxicity in human ovarian cancer cell lines compared to cisplatin, especially in those exhibiting drug resistance .
  • Combination Therapies : Recent advancements in combinational therapies involving this compound with other agents have shown promising results in overcoming resistance mechanisms in tumors . This approach not only enhances the efficacy of treatment but also reduces systemic toxicity associated with platinum drugs.
  • Nanotechnology Applications : The incorporation of this compound into nanocarriers has been explored to improve targeted delivery to tumor sites, thereby enhancing therapeutic outcomes while minimizing side effects .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.